molecular formula C10H15N2NaO11P2 B13848954 P-P-dThd.Na+

P-P-dThd.Na+

Cat. No.: B13848954
M. Wt: 424.17 g/mol
InChI Key: VBCWPANBXJKEMI-HNPMAXIBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-P-dThd.Na+ is a sodium cationized form of thymidine, a fundamental building block of DNA nucleic acids. Thymidine is a nucleoside composed of the nucleobase thymine and the sugar deoxyribose. The sodium cationization of thymidine is achieved through electrospray ionization, resulting in the formation of the complex P-P-dThd.Na+ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of P-P-dThd.Na+ involves the electrospray ionization (ESI) of thymidine. In this process, thymidine is dissolved in a suitable solvent and subjected to ESI, which results in the formation of sodium cationized thymidine. The reaction conditions typically involve the use of a mass spectrometer to generate and analyze the ionized species .

Industrial Production Methods

While the industrial production methods for P-P-dThdThis process is primarily used in research settings rather than large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

P-P-dThd.Na+ undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the preparation and analysis of P-P-dThd.Na+ include solvents like methanol or water, and sodium salts for cationization. The conditions typically involve the use of mass spectrometry for ionization and analysis .

Major Products Formed

The major product formed from the sodium cationization of thymidine is the P-P-dThd.Na+ complex, which exhibits a strong preference for the canonical form of the thymine nucleobase .

Mechanism of Action

The mechanism of action of P-P-dThd.Na+ involves the coordination of the sodium cation with the oxygen atoms in the thymidine molecule. This coordination stabilizes the nucleoside and influences its conformation. The molecular targets include the oxygen atoms in the thymine and deoxyribose moieties, which participate in the coordination with the sodium cation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to P-P-dThd.Na+ include:

Uniqueness

P-P-dThd.Na+ is unique in its strong preference for the canonical form of the thymine nucleobase and its stability under mass spectrometry conditions. The sodium cationization enhances the stability of the nucleoside and provides valuable insights into its structural properties .

Properties

Molecular Formula

C10H15N2NaO11P2

Molecular Weight

424.17 g/mol

IUPAC Name

sodium;[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N2O11P2.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t6-,7+,8+;/m0./s1

InChI Key

VBCWPANBXJKEMI-HNPMAXIBSA-M

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)[O-])O.[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)[O-])O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.